Ethyl 4-(4-chloroanilino)-4-oxobutanoate

Description

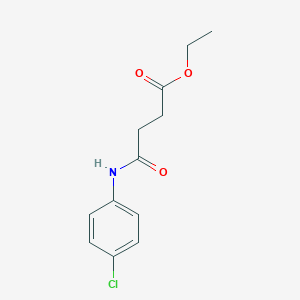

Ethyl 4-(4-chloroanilino)-4-oxobutanoate is an ethyl ester derivative featuring a 4-oxobutanoate backbone substituted with a 4-chloroanilino group (C₆H₄Cl-NH-) at the 4-position. The 4-chloroanilino substituent introduces electron-withdrawing effects, which may influence reactivity and intermolecular interactions, such as hydrogen bonding and crystal packing .

Properties

Molecular Formula |

C12H14ClNO3 |

|---|---|

Molecular Weight |

255.7 g/mol |

IUPAC Name |

ethyl 4-(4-chloroanilino)-4-oxobutanoate |

InChI |

InChI=1S/C12H14ClNO3/c1-2-17-12(16)8-7-11(15)14-10-5-3-9(13)4-6-10/h3-6H,2,7-8H2,1H3,(H,14,15) |

InChI Key |

XUFMMGCZRKBIFB-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CCC(=O)NC1=CC=C(C=C1)Cl |

Canonical SMILES |

CCOC(=O)CCC(=O)NC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Crystallographic Comparisons

Ethyl 4-(4-Chloroanilino)-1-(4-Chlorophenyl)-2-Methyl-5-Oxo-2,5-Dihydro-1H-Pyrrole-2-Carboxylate

- Structure: This analog incorporates a dihydro-1H-pyrrole ring fused to the 4-oxobutanoate core, with additional 4-chlorophenyl and methyl substituents .

- Crystallography :

- Synthesis: Prepared via Fe₃O₄ nanoparticle-catalyzed reaction of 4-chloroaniline with ethyl levulinate in ethanol/water .

Ethyl 4-(5-Chloro-2-Methoxyphenyl)-4-Oxobutanoate (ECB)

- Structure : Substituted with a 5-chloro-2-methoxyphenyl group, introducing methoxy electron-donating effects.

- Properties: Colorless, odorless liquid with solubility in water and ethanol, contrasting with the solid crystalline nature of the parent compound .

- Applications : Used as an intermediate in organic synthesis and drug discovery .

Ethyl 4-[(4-Chloroanilino)Carbonyl]-5-Methyl-3-Isoxazolecarboxylate

Pharmacological Activity Comparisons

4-(4-Chloroanilino)Quinoline Derivatives

- Activity: Exhibits potent anticancer activity against MCF-7 (IC₅₀ = 3.42 µM) and A549 (IC₅₀ = 5.97 µM) cell lines, attributed to the 4-chloroanilino group’s role in DNA intercalation .

- Mechanism: Molecular docking studies suggest interactions with kinase domains, a feature less pronounced in non-aromatic analogs like ethyl 4-oxobutanoates .

Methyl 4-[5-(Butyrylamino)-2-Chloroanilino]-4-Oxobutanoate

Physicochemical Properties

Key Research Findings

- Hydrogen Bonding : The parent compound’s inversion dimers (N–H···O) contrast with ECB’s lack of such interactions, explaining differences in melting points .

- Bioactivity: Quinoline derivatives outperform 4-oxobutanoates in anticancer assays, highlighting the importance of aromatic systems in target binding .

- Synthetic Flexibility: Fe₃O₄ nanoparticles enable greener synthesis of pyrrole derivatives compared to traditional methods requiring harsh bases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.